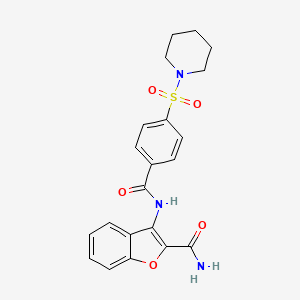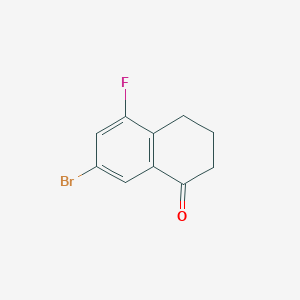
7-Bromo-5-fluoro-3,4-dihydronaphthalen-1(2H)-one
Descripción general
Descripción
7-Bromo-5-fluoro-3,4-dihydronaphthalen-1(2H)-one, also known as 7-Bf-3,4-DHN, is a highly reactive organic compound that is used in a variety of scientific and industrial applications. It is a colorless solid that has a melting point of 84 °C and a boiling point of 175 °C. 7-Bf-3,4-DHN is a versatile compound that can be used for a number of different purposes, including as a reagent in organic synthesis, as an intermediate in the production of pharmaceuticals, and as a catalyst in the production of specialty chemicals. In addition, 7-Bf-3,4-DHN is used in the production of specialty polymers and in the synthesis of complex natural products.
Aplicaciones Científicas De Investigación
Metabolic Oxidation Path Verification
7-Bromo-5-fluoro-3,4-dihydronaphthalen-1(2H)-one has been used to understand the metabolic oxidation paths in certain pharmaceutical compounds. For instance, its derivatives were synthesized to verify the structures of metabolites proposed in a clinical ADME study of the CRTh2 antagonist Setipiprant (Risch et al., 2015).
Design of Pan-RAR Agonists
The compound has been utilized in the design and synthesis of potential pan-RAR (retinoic acid receptor) agonists. For example, in the synthesis of compounds designed based on an existing pan-RAR agonist, BMS493 (Das, Tang, & Evans, 2012).
Alpha-Phenylation of Carbonyl Compounds
It has been involved in the study of efficient alpha-phenylation of carbonyl compounds using organobismuth compounds, contributing to the development of new reagents and methods in organic synthesis (Ooi, Goto, & Maruoka, 2003).
Asymmetric Synthesis of Monofluorinated Derivatives
The compound has also been used in the asymmetric synthesis of monofluorinated 1-amino-1,2-dihydronaphthalene and 1,3-amino alcohol derivatives, indicating its utility in creating enantioenriched structures (Lázaro et al., 2016).
One-Pot Synthesis Methods
In another application, the compound was used in the novel and efficient one-pot synthesis of substituted 3,4-dihydronaphthalen-1(2H)-ones, highlighting its role in simplifying synthetic procedures (Liu et al., 2012).
Regioselective Iodination
The compound's derivatives have been used in studies involving the regioselective iodination of carbonyl compounds, contributing to advancements in selective chemical modifications (Jereb, Stavber, & Zupan, 2003).
Propiedades
IUPAC Name |
7-bromo-5-fluoro-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrFO/c11-6-4-8-7(9(12)5-6)2-1-3-10(8)13/h4-5H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADWRVJDWLNIINO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2F)Br)C(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-5-fluoro-3,4-dihydronaphthalen-1(2H)-one | |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

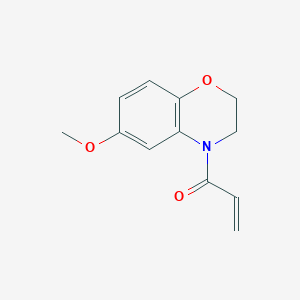
![2-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)acetonitrile](/img/structure/B2468181.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(p-tolylthio)propanamide](/img/structure/B2468182.png)
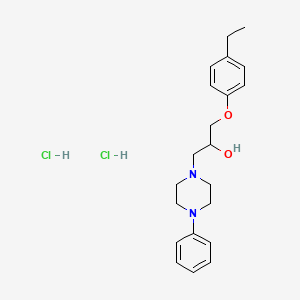
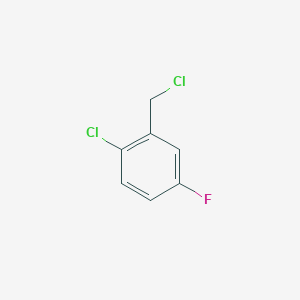
![1-(4-chlorophenyl)-4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2468187.png)
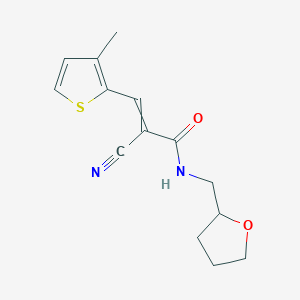
![N-(4-chloro-3-nitrophenyl)-2-[3,4-dihydro-1(2H)-quinolinyl]acetamide](/img/structure/B2468192.png)
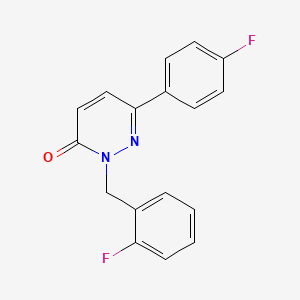
![4-ethyl-7,7-dimethyl-2-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl-5-oxo-6,8-dihydroquinoline-3-carbonitrile](/img/structure/B2468195.png)


